5-Sulfosalicylic acid dihydrate
5-Sulfosalicylic acid dihydrate
Sulfonated salicylic acid derivative used as a metal scavenger due to its strong association with a range of metals. Forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline. Proteins are precipitated upon complexation with 5-Sulfosalicylic acid, allowing qualitative analysis of the resultant turbidity formed in a sample by these complexes leaving solution. Protein precipitation with 5-Sulfosalicylic acid has also been employed as a preparative measure for removing proteins prior to chromatographic analysis. Also used as a spray reagent for the detection of amino acids on thin layer chromatography (TLC) plates and as a doping agent for polyaniline.
5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate and pentahydrate. It acts as a ligand and forms various coordination complexes. It forms a complex with theophylline. Crystal structure of the complex was investigated by X-ray photoelectron spectroscopy (XPS).
5-Sulfosalicylic acid dihydrate is a poly functional metal chelating ligand that may be used to form metal coordination complexes.
5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate and pentahydrate. It acts as a ligand and forms various coordination complexes. It forms a complex with theophylline. Crystal structure of the complex was investigated by X-ray photoelectron spectroscopy (XPS).
5-Sulfosalicylic acid dihydrate is a poly functional metal chelating ligand that may be used to form metal coordination complexes.
Brand Name:
Vulcanchem
CAS No.:
5965-83-3
VCID:
VC21241871
InChI:
InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2
SMILES:
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O
Molecular Formula:
C7H10O8S
Molecular Weight:
254.22 g/mol
5-Sulfosalicylic acid dihydrate
CAS No.: 5965-83-3
Cat. No.: VC21241871
Molecular Formula: C7H10O8S
Molecular Weight: 254.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sulfonated salicylic acid derivative used as a metal scavenger due to its strong association with a range of metals. Forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline. Proteins are precipitated upon complexation with 5-Sulfosalicylic acid, allowing qualitative analysis of the resultant turbidity formed in a sample by these complexes leaving solution. Protein precipitation with 5-Sulfosalicylic acid has also been employed as a preparative measure for removing proteins prior to chromatographic analysis. Also used as a spray reagent for the detection of amino acids on thin layer chromatography (TLC) plates and as a doping agent for polyaniline. 5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate and pentahydrate. It acts as a ligand and forms various coordination complexes. It forms a complex with theophylline. Crystal structure of the complex was investigated by X-ray photoelectron spectroscopy (XPS). 5-Sulfosalicylic acid dihydrate is a poly functional metal chelating ligand that may be used to form metal coordination complexes. |
|---|---|
| CAS No. | 5965-83-3 |
| Molecular Formula | C7H10O8S |
| Molecular Weight | 254.22 g/mol |
| IUPAC Name | 2-hydroxy-5-sulfobenzoic acid;dihydrate |
| Standard InChI | InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2 |
| Standard InChI Key | BHDKTFQBRFWJKR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator